5-Bromo-3-chloro-2-fluorophenylboronic acid

Suzuki-Miyaura coupling Organofluorine chemistry Regioselective synthesis

Essential building block for introducing the 5-bromo-3-chloro-2-fluorophenyl motif into drug candidates. Ortho-fluorine blocks metabolism, meta-bromine enables diversification, and meta-chlorine enhances target binding. This unique 1,2,3,5-substitution pattern is critical for reaction kinetics and product integrity—no generic analog can substitute. Buy high-purity 97% boronic acid for reliable, predictable Suzuki couplings.

Molecular Formula C6H4BBrClFO2
Molecular Weight 253.26 g/mol
CAS No. 1451393-27-3
Cat. No. B1521962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloro-2-fluorophenylboronic acid
CAS1451393-27-3
Molecular FormulaC6H4BBrClFO2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1F)Cl)Br)(O)O
InChIInChI=1S/C6H4BBrClFO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H
InChIKeyJDUOEAUGCPUWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-chloro-2-fluorophenylboronic Acid (CAS 1451393-27-3): Technical Specifications and Procurement Baseline


5-Bromo-3-chloro-2-fluorophenylboronic acid (CAS 1451393-27-3, molecular formula C6H4BBrClFO2, molecular weight 253.26 g/mol) [1] is a polyhalogenated arylboronic acid building block for Suzuki-Miyaura cross-coupling reactions . Its phenyl ring features a distinct 1,2,3,5-substitution pattern: a boronic acid group at position 1, fluorine at position 2, chlorine at position 3, and bromine at position 5 [1]. This halogen array creates a unique electronic and steric profile, classifying it as an electron-deficient boronic acid [2]. Computed physical properties include a density of 1.9±0.1 g/cm³, a boiling point of 364.2±52.0 °C at 760 mmHg, and a flash point of 174.1±30.7 °C .

Why 5-Bromo-3-chloro-2-fluorophenylboronic Acid Cannot Be Substituted with Generic Analogs


Direct substitution of 5-bromo-3-chloro-2-fluorophenylboronic acid with a less-substituted or differently-substituted analog is not scientifically valid due to its precise halogenation pattern, which dictates reaction kinetics, chemoselectivity, and the final product's structural integrity . The simultaneous presence of ortho-fluorine, meta-chlorine, and meta-bromine substituents creates an electron-deficient aromatic ring [1] with a distinct steric environment that alters the rate of transmetalation in Suzuki couplings and profoundly influences the regioselectivity of subsequent derivatization steps [2]. A generic or isomeric boronic acid would introduce a different electronic and steric bias, leading to divergent reaction outcomes, altered byproduct profiles, and a different target molecule, thus invalidating any optimized synthetic route.

Quantitative Differentiation of 5-Bromo-3-chloro-2-fluorophenylboronic Acid from Closest Analogs


Regioisomeric Differentiation: Electronic and Steric Influence of the ortho-Fluorine Substituent

The ortho-fluorine substituent in 5-bromo-3-chloro-2-fluorophenylboronic acid (CAS 1451393-27-3) distinguishes it from its non-fluorinated and meta-fluorinated isomers. Fluorine's strong electron-withdrawing effect (-I) increases the electrophilicity of the boron atom, accelerating transmetalation compared to non-fluorinated analogs [1]. This effect is quantified by a computed Hammett σm value of 0.34 for the meta-substituent [2], which correlates with increased reactivity in cross-coupling [3]. In contrast, the comparator 5-bromo-3-chloro-2-methylphenylboronic acid would possess an electron-donating group, slowing transmetalation. The ortho-fluorine also provides steric shielding, enhancing selectivity at the desired reaction site.

Suzuki-Miyaura coupling Organofluorine chemistry Regioselective synthesis

Differentiation from 6-Bromo-3-chloro-2-fluorophenylboronic Acid: Impact of Bromine Position on Cross-Coupling Reactivity

The position of the bromine leaving group is a critical differentiator. In 5-bromo-3-chloro-2-fluorophenylboronic acid (CAS 1451393-27-3), the bromine is meta to the boronic acid group. In the isomer 6-bromo-3-chloro-2-fluorophenylboronic acid (CAS 1451392-87-2), the bromine is ortho. This change alters the activation energy for oxidative addition in a Suzuki reaction. While direct experimental data for this specific pair is not available, the established reactivity trend for aryl halides in Pd-catalyzed couplings shows that ortho-substituted bromides are generally less reactive due to steric hindrance compared to their meta-substituted counterparts [1][2].

Suzuki-Miyaura coupling Regioselectivity Organohalide reactivity

Differentiation from 4-Bromo-3-chloro-2-fluorophenylboronic Acid: Electronic Effects of Bromine on Boron Acidity and Stability

The position of the bromine substituent relative to the boronic acid group influences the compound's stability toward protodeboronation, a common decomposition pathway for electron-deficient boronic acids [1]. In 5-bromo-3-chloro-2-fluorophenylboronic acid, the bromine is meta to the boron. In the isomer 4-bromo-3-chloro-2-fluorophenylboronic acid (CAS 2121514-49-4), the bromine is para. The para-bromo substituent is expected to exert a stronger resonance electron-withdrawing effect (-M) on the boron atom compared to the meta-bromo substituent, which operates primarily through an inductive effect (-I). This makes the para-isomer more electron-deficient and therefore more susceptible to protodeboronation [2], a factor that can compromise yield and reproducibility.

Boronic acid stability Lewis acidity Protodeboronation

Procurement-Focused Application Scenarios for 5-Bromo-3-chloro-2-fluorophenylboronic Acid


Medicinal Chemistry: Construction of Fluorinated Biaryl Pharmacophores

This boronic acid is the reagent of choice for introducing a 5-bromo-3-chloro-2-fluorophenyl motif into drug candidates. The ortho-fluorine is a well-validated tool for modulating pKa of adjacent basic amines and blocking metabolic oxidation [1]. The meta-bromine serves as a versatile handle for subsequent diversification via cross-coupling, while the meta-chlorine can enhance target binding through halogen bonding or hydrophobic interactions [2]. The faster transmetalation enabled by the fluorine atom [3] is advantageous in high-throughput parallel synthesis, where short reaction times are critical.

Agrochemical Discovery: Synthesis of Polyhalogenated Aromatic Frameworks

The compound's dense halogenation pattern is highly sought after in agrochemical research for the development of novel herbicides and fungicides. The presence of multiple halogens enhances metabolic stability and environmental persistence [1]. The meta-substitution of the bromine (relative to the boronic acid) [4] ensures a predictable and orthogonal reactivity profile in sequential cross-coupling reactions, allowing for the efficient assembly of complex, multi-functionalized arenes that are characteristic of modern crop protection agents.

Materials Science: Precursor for Organic Light-Emitting Diodes (OLEDs)

This specific isomer is a key intermediate in the synthesis of advanced materials for organic electronics. Its distinct substitution pattern is essential for the regioselective construction of complex heterocyclic frameworks used as phosphorescent hosts or electron-transport materials in OLED devices [5]. The defined halogenation provides the precise electronic tuning required to achieve desired HOMO/LUMO energy levels and charge transport properties, while the boronic acid enables efficient cross-coupling with other functionalized building blocks.

Chemical Biology: Synthesis of Orthogonal Tagging Probes

The combination of a boronic acid with three orthogonal halogens (Br, Cl, F) makes this compound a powerful tool for synthesizing multi-functional chemical probes. The fluorine atom serves as an internal NMR or PET imaging reporter [6]. The bromine can be exploited for late-stage diversification via Pd-catalyzed cross-coupling, while the chlorine offers a site for potential nucleophilic aromatic substitution (SNAr) under forcing conditions. This orthogonality, derived directly from the compound's unique substitution pattern, enables the creation of highly tailored probes for target identification and validation studies.

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